3-(4-Fluorophenyl)pyridine-2,6-diamine 3-(4-Fluorophenyl)pyridine-2,6-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13683577
InChI: InChI=1S/C11H10FN3/c12-8-3-1-7(2-4-8)9-5-6-10(13)15-11(9)14/h1-6H,(H4,13,14,15)
SMILES: C1=CC(=CC=C1C2=C(N=C(C=C2)N)N)F
Molecular Formula: C11H10FN3
Molecular Weight: 203.22 g/mol

3-(4-Fluorophenyl)pyridine-2,6-diamine

CAS No.:

Cat. No.: VC13683577

Molecular Formula: C11H10FN3

Molecular Weight: 203.22 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluorophenyl)pyridine-2,6-diamine -

Specification

Molecular Formula C11H10FN3
Molecular Weight 203.22 g/mol
IUPAC Name 3-(4-fluorophenyl)pyridine-2,6-diamine
Standard InChI InChI=1S/C11H10FN3/c12-8-3-1-7(2-4-8)9-5-6-10(13)15-11(9)14/h1-6H,(H4,13,14,15)
Standard InChI Key WXTREOZKACFMAI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C(N=C(C=C2)N)N)F
Canonical SMILES C1=CC(=CC=C1C2=C(N=C(C=C2)N)N)F

Introduction

Chemical Structure and Electronic Properties

Molecular Architecture

The compound’s structure combines a pyridine ring with a 4-fluorophenyl substituent and two amine groups. The fluorine atom at the para position of the phenyl ring induces electron-withdrawing effects, altering the aromatic system’s electron density. This modification impacts intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for biological activity . The SMILES notation Fc1ccc(cc1)c1ccc(nc1N)N\text{Fc1ccc(cc1)c1ccc(nc1N)N} precisely encodes this arrangement, highlighting the connectivity between the fluorophenyl and pyridine moieties .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from synthetic intermediates provide insights into its structural confirmation. For instance, intermediate derivatives exhibit characteristic proton signals, such as a singlet at δ 5.52 ppm for benzyl-protected amines and a triplet at δ 2.82 ppm for methyl groups adjacent to nitrogen . MS analysis of related intermediates reveals a parent ion peak at m/z 455 (M+H+\text{M+H}^+), consistent with molecular weight calculations .

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of 3-(4-Fluorophenyl)pyridine-2,6-diamine is detailed in patent CN105367568A, which outlines its role as an intermediate in the production of Riociguat, a drug for pulmonary hypertension . The process involves two critical steps:

  • Ring-Closure Reaction:
    A palladium-catalyzed coupling between 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonamidine (IV) and 2-benzyl(methyl)aminopropanedinitrile (V) forms the pyrimidine ring. This reaction proceeds in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 20–100°C, with sodium methylate as a base .

    IV+VNaOMeDMF/DMSOIntermediate III(Yield: 10–75%)[2]\text{IV} + \text{V} \xrightarrow[\text{NaOMe}]{\text{DMF/DMSO}} \text{Intermediate III} \quad (\text{Yield: 10–75\%})[2]
  • Debenzylation via Hydrogenation:
    Intermediate III undergoes palladium-carbon (Pd/C) catalyzed hydrogenation at 0.1–10 MPa to remove benzyl protecting groups, yielding the final diamine .

    Intermediate IIIPd/CH23-(4-Fluorophenyl)pyridine-2,6-diamine(Yield: 75%)[2]\text{Intermediate III} \xrightarrow[\text{Pd/C}]{\text{H}_2} \text{3-(4-Fluorophenyl)pyridine-2,6-diamine} \quad (\text{Yield: 75\%})[2]

Solvent and Temperature Effects

Comparative studies reveal solvent-dependent yields: DMF at 100°C achieves 75% yield, whereas DMSO at room temperature yields only 10% . These disparities underscore the importance of optimizing reaction conditions for industrial-scale production.

SolventTemperature (°C)Yield (%)
DMF10075
DMSO2010

Physicochemical and Spectral Properties

Stability and Solubility

The compound is stable under inert atmospheres but susceptible to oxidation in aqueous environments. It exhibits limited solubility in polar solvents like water but dissolves readily in DMF and DMSO . These properties necessitate careful handling and storage under nitrogen or argon.

Analytical Data

  • MS (ESI): m/z 203.22 (M+H+\text{M+H}^+) .

  • 1H NMR (DMSO-d6): δ 8.84 (dd, 1H), 8.72 (dd, 1H), 7.64–7.10 (m, aromatic protons), 6.42 (brs, NH2), 2.82 (s, CH3) .

Pharmacological Applications

Role in Riociguat Synthesis

As a precursor to Riociguat, 3-(4-Fluorophenyl)pyridine-2,6-diamine contributes to the drug’s guanylate cyclase-stimulating activity, which treats chronic thromboembolic pulmonary hypertension . The fluorine atom enhances metabolic stability, prolonging the drug’s half-life in vivo .

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